molecular formula C22H18F3N3O2S B296709 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B296709
M. Wt: 445.5 g/mol
InChI Key: LZUUIGWFNDMQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific research community. This compound is known for its potential applications in the field of medicinal chemistry, particularly in the development of novel drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves the inhibition of specific enzymes and proteins that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of various kinases, such as EGFR, HER2, and VEGFR, which are involved in cancer cell proliferation and survival. It has also been shown to inhibit the activity of COX-2, which is involved in inflammation.
Biochemical and Physiological Effects:
2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to have antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide in lab experiments include its potent activity against various diseases, its ability to inhibit specific enzymes and proteins, and its antibacterial activity. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research and development of 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide. These include the optimization of its synthesis method, the development of more potent analogs, and the evaluation of its safety and efficacy in preclinical and clinical studies. Additionally, further studies are needed to determine the potential applications of this compound in the treatment of other diseases.

Synthesis Methods

The synthesis of 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves the reaction of 2-mercaptopyridine with 4-methylphenylacetonitrile in the presence of a base, followed by the addition of trifluoroacetic anhydride and N,N-dimethylformamide. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit potent activity against various diseases, including cancer, inflammation, and bacterial infections. It has been used as a lead compound in the development of novel drugs for the treatment of these diseases.

properties

Molecular Formula

C22H18F3N3O2S

Molecular Weight

445.5 g/mol

IUPAC Name

2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H18F3N3O2S/c1-13-6-8-14(9-7-13)15-10-19(29)28-21(16(15)11-26)31-12-20(30)27-18-5-3-2-4-17(18)22(23,24)25/h2-9,15H,10,12H2,1H3,(H,27,30)(H,28,29)

InChI Key

LZUUIGWFNDMQRN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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